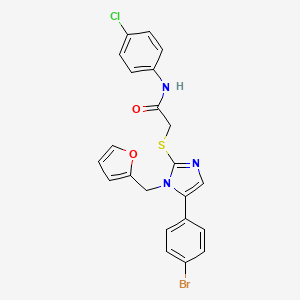

2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide

Description

This compound is a substituted imidazole derivative featuring a 4-bromophenyl group at position 5 of the imidazole ring and a furan-2-ylmethyl substituent at position 1. The thioether linkage at position 2 connects the imidazole core to an N-(4-chlorophenyl)acetamide moiety. This structural framework is characteristic of bioactive molecules, particularly those targeting enzymes like cyclooxygenases (COX) or inosine-5′-monophosphate dehydrogenase (IMPDH), as seen in related compounds . The furan group may contribute to π-π stacking interactions in biological targets, while the acetamide tail could facilitate hydrogen bonding .

Properties

IUPAC Name |

2-[5-(4-bromophenyl)-1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-(4-chlorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17BrClN3O2S/c23-16-5-3-15(4-6-16)20-12-25-22(27(20)13-19-2-1-11-29-19)30-14-21(28)26-18-9-7-17(24)8-10-18/h1-12H,13-14H2,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTCONEIRQWSOOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CN2C(=CN=C2SCC(=O)NC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17BrClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its antibacterial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several key components:

- Imidazole Ring : A five-membered ring containing two nitrogen atoms, known for its role in biological systems.

- Furan Group : A heterocyclic compound that contributes to the compound's reactivity and interaction with biological targets.

- Thioether Linkage : This feature may enhance the compound's lipophilicity and biological activity.

Structural Formula

The structural formula can be represented as follows:

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of imidazole derivatives, including compounds similar to the one . For instance, a review indicated that certain imidazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 20 to 70 µM against various strains of Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | Target Bacteria | MIC (µM) | Reference |

|---|---|---|---|

| Compound A | S. aureus | 20 | |

| Compound B | E. coli | 40 | |

| Compound C | K. pneumoniae | 30 |

The mechanism by which imidazole derivatives exert their antibacterial effects often involves interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways. The thioether group in the compound may facilitate interactions with bacterial enzymes or receptors, enhancing its efficacy.

Case Studies

- Study on Antimicrobial Efficacy : A study investigated a series of imidazole derivatives, noting that those with halogenated phenyl groups (such as bromine and chlorine) demonstrated enhanced antibacterial activity compared to their non-halogenated counterparts. The presence of the furan moiety was also linked to improved interaction with bacterial membranes, increasing permeability and susceptibility .

- In Vivo Studies : Another research effort focused on evaluating the in vivo efficacy of similar compounds in animal models. Results indicated significant reductions in bacterial load in treated groups compared to controls, suggesting potential for clinical application .

Additional Biological Activities

Beyond antibacterial properties, compounds containing imidazole rings have been studied for various other biological activities:

- Antifungal Activity : Some derivatives have shown promise against fungal pathogens.

- Anti-inflammatory Effects : Compounds have been noted to modulate inflammatory responses, potentially beneficial for treating conditions like arthritis.

- Anticancer Potential : Preliminary studies suggest that certain imidazole derivatives may inhibit cancer cell proliferation through apoptosis induction.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that this compound may possess significant antimicrobial properties. The mechanism of action is believed to involve the inhibition of essential protein synthesis or disruption of cell membrane integrity in microbial cells. This makes it a candidate for developing new antibiotics to combat resistant strains of bacteria.

Anticancer Properties

The anticancer potential of 2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide has been a focal point in research. It may interfere with cell division processes or induce apoptosis in cancer cells. Specific pathways and molecular targets are still under investigation, but preliminary data suggest that it could be effective against various cancer types, including breast cancer .

Structural Modifications for Enhanced Efficacy

The unique structure of this compound allows for further modifications that could enhance its efficacy and selectivity against specific biological targets. Research into structural analogs could lead to compounds with improved therapeutic profiles.

Case Study 1: Antimicrobial Screening

In vitro studies have demonstrated the antimicrobial activity of various derivatives related to this compound. For instance, derivatives were evaluated against Gram-positive and Gram-negative bacteria, showing promising results that warrant further exploration into their mechanisms of action .

Case Study 2: Anticancer Activity Assessment

Research utilizing the Sulforhodamine B assay has indicated that certain derivatives exhibit strong activity against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). The findings suggest that these compounds may serve as lead candidates for further development in cancer therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous derivatives:

Key Observations:

Substituent Effects: The furan-2-ylmethyl group in the target compound distinguishes it from analogs with allyl (e.g., 1207019-66-6) or methoxyphenyl (e.g., Compound 9) substituents. Furan’s aromaticity may improve target binding compared to non-aromatic groups like allyl . Halogen Variations: The 4-bromophenyl and 4-chlorophenyl groups in the target compound contrast with fluorophenyl (Compound 9) or iodophenyl (Compound 22) moieties in others. Bromine’s larger atomic radius may enhance steric hindrance compared to fluorine .

Synthetic Efficiency :

- Compound 21 achieved a 96% yield via nucleophilic substitution , suggesting the target compound’s synthesis could be similarly optimized. In contrast, Compound 22’s 69% yield highlights challenges with bulkier substituents (e.g., iodine) .

Physicochemical Properties :

- The N-(4-chlorophenyl)acetamide tail in the target compound differs from thiazolyl (Compound 9) or benzofuranyl (Compound 21) termini, which may alter solubility or hydrogen-bonding capacity. The simpler acetamide in exhibited intermolecular H-bonding, a feature likely shared by the target .

Crystallographic Insights: The dihedral angle (68.21°) between aromatic rings in N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide suggests that the target compound’s imidazole core may adopt a similar non-planar conformation, influencing packing and stability.

Research Implications

The target compound’s unique combination of furan-2-ylmethyl and 4-bromophenyl groups warrants further investigation into its electronic properties (e.g., via DFT calculations) and biological activity (e.g., enzyme inhibition assays). Comparative crystallography with analogs (e.g., ) could elucidate conformational preferences, while synthetic protocols from provide a roadmap for scalable production.

Q & A

Q. What are the optimized synthetic routes for preparing 2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis typically involves coupling an imidazole-2-thiol derivative with a chloroacetamide intermediate under basic conditions. For example:

- Step 1: React 5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazole-2-thiol with 2-chloro-N-(4-chlorophenyl)acetamide in the presence of potassium carbonate (K₂CO₃) as a base and a polar aprotic solvent like DMF or acetonitrile .

- Step 2: Optimize reaction time (typically 6–12 hours) and temperature (60–80°C) to balance yield and side-product formation.

- Purification: Use recrystallization (ethanol/water mixtures) or flash chromatography (gradient elution with DCM/MeOH) to isolate the product .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy: Use - and -NMR to confirm substituent connectivity (e.g., furan methylene protons at δ 4.8–5.2 ppm, aromatic protons for bromophenyl/chlorophenyl groups) .

- Mass Spectrometry (HRMS): Verify molecular ion peaks and fragmentation patterns matching the molecular formula (e.g., [M+H] at m/z ~530).

- X-ray Crystallography: Grow single crystals via slow evaporation (e.g., in dichloromethane/hexane) and refine using SHELXL software to resolve bond lengths/angles and confirm stereochemistry .

Q. How can researchers assess the compound’s solubility and stability for in vitro biological assays?

Methodological Answer:

Q. What preliminary biological screening assays are suitable for evaluating its therapeutic potential?

Methodological Answer:

- Enzyme Inhibition: Test against COX-1/COX-2 or IMPDH using fluorometric assays (e.g., measuring prostaglandin production or NADH depletion) .

- Antimicrobial Activity: Perform broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .

- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK293) to assess selectivity .

Q. What purification strategies are effective for removing by-products like unreacted thiol or acetamide intermediates?

Methodological Answer:

- Liquid-Liquid Extraction: Partition between ethyl acetate and water to remove polar impurities .

- Column Chromatography: Use silica gel with a gradient of DCM/MeOH (95:5 to 80:20) to separate the target compound from unreacted starting materials .

- HPLC: Employ reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for high-purity isolation .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations predict the compound’s binding mode to therapeutic targets like COX-2 or IMPDH?

Methodological Answer:

- Target Preparation: Retrieve protein structures (e.g., COX-2 PDB: 5KIR) and optimize protonation states using tools like AutoDockTools .

- Docking Workflow: Use AutoDock Vina or Schrödinger Glide to generate binding poses. Validate with co-crystallized ligands (RMSD < 2.0 Å) .

- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSF analysis of ligand-protein interactions) .

Q. What role do DFT calculations play in understanding its electronic properties and reactivity?

Methodological Answer:

- Geometry Optimization: Use Gaussian 09 with B3LYP/6-31G(d) to minimize energy and calculate HOMO-LUMO gaps (predicting charge transfer interactions) .

- Electrostatic Potential (ESP) Mapping: Visualize nucleophilic/electrophilic regions to guide SAR studies (e.g., bromophenyl vs. chlorophenyl substituents) .

Q. How can structure-activity relationship (SAR) studies elucidate the impact of substituents (e.g., bromophenyl vs. fluorophenyl) on bioactivity?

Methodological Answer:

Q. How should researchers resolve contradictions in biological data across similar compounds (e.g., conflicting COX-1/COX-2 selectivity)?

Methodological Answer:

Q. What advanced crystallographic refinement techniques address structural ambiguities in analogs of this compound?

Methodological Answer:

- High-Resolution Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) to improve data completeness (>98%) .

- Refinement in SHELXL: Apply restraints for disordered furan or imidazole rings and validate with R-factor convergence (<5%) .

- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C–H⋯O, π-π stacking) to explain packing stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.